5-Azido-1H-indole-3-acetic acid
Overview
Description
5-Azido-1H-indole-3-acetic acid, also known as (5-Azido-1H-indol-3-yl)acetic acid, is a derivative of indole with a molecular formula of C10H9N4O2 . It has an average mass of 216.196 Da and a monoisotopic mass of 216.064728 Da . This compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a heteroaromatic ring system of high electroreactivity . It has six hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a polar surface area of 65 Ų . It has an ACD/LogP value of 1.80, indicating its lipophilicity . The ACD/LogD values at pH 5.5 and 7.4 are 1.40 and -0.40, respectively .Scientific Research Applications
Identification of Auxin-Binding Proteins
5-Azido-1H-indole-3-acetic acid, a photoaffinity analogue of the plant hormone indole-3-acetic acid (IAA), has been instrumental in identifying auxin-binding proteins. In a study by Zettl et al. (1994), this compound was used to label Arabidopsis thaliana membranes, leading to the identification of an auxin-binding protein, Atpm24, related to glutathione S-transferases (GSTs). This study highlights the role of such proteins in plant physiological processes (Zettl, Schell, & Palme, 1994).
Auxin Receptor Identification in Maize
Jones and Venis (1989) utilized 5-azidoindole-3-acetic acid to identify indole-3-acetic acid-binding proteins in maize. They discovered two peptides that specifically bind to this analogue, providing insights into auxin receptors mediating cell elongation in maize (Jones & Venis, 1989).
Exploration of Soluble Auxin-Binding Proteins
Macdonald, Jones, and King (1991) used azido-IAA (5-N3-[7-3H]indole-3-acetic acid) to investigate auxin-binding proteins in Hyoscyamus muticus cells. Their findings revealed specific labeling of polypeptides with high affinity indole-binding sites, contributing to the understanding of auxin action in plants (Macdonald, Jones, & King, 1991).
Development of Research Tools with Indole Derivatives
The work of Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for novel research tools, including immobilized and carrier-linked forms of the hormone and its conjugates. This research expanded the utility of indole derivatives in biochemical studies (Ilić et al., 2005).
Identification of Proteins Involved in Auxin Transport
Jones et al. (1984) applied tritiated 5-azidoindole-3-acetic acid to photolabel proteins in maize, identifying several proteins potentially involved in auxin transport. This study provided valuable insights into the molecular mechanisms of hormone transport in plants (Jones et al., 1984).
properties
IUPAC Name |
2-(5-azido-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-7-1-2-9-8(4-7)6(5-12-9)3-10(15)16/h1-2,4-5,12H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGTDQGBHMWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229697 | |
Record name | 5-Azido-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79473-10-2 | |
Record name | 5-Azido-1H-indole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azido-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.